molecular formula C16H17F2NO2 B2387084 N-(3,4-difluorophenyl)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide CAS No. 727686-13-7

N-(3,4-difluorophenyl)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide

Cat. No.: B2387084
CAS No.: 727686-13-7
M. Wt: 293.314
InChI Key: GJQIZOHVYBBAHT-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a bicyclic heptane ring system with a carboxamide group and a difluorophenyl substituent, making it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-difluorophenyl)-7,7-dimethyl-2-oxobicyclo[221]heptane-1-carboxamide typically involves multiple steps, starting with the formation of the bicyclic heptane core This can be achieved through a Diels-Alder reaction, where a diene and a dienophile are reacted under controlled conditions to form the bicyclic structure

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to streamline the synthesis process, reduce waste, and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

  • Reduction: Reduction reactions may involve hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N-(3,4-difluorophenyl)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide can be utilized in the study of enzyme inhibitors or as a probe in biochemical assays.

Medicine: In the medical field, this compound may have potential as a therapeutic agent. Its ability to interact with biological targets can be explored for the development of new drugs.

Industry: In industry, this compound can be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and unique properties.

Mechanism of Action

The mechanism by which N-(3,4-difluorophenyl)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide exerts its effects involves its interaction with specific molecular targets. The difluorophenyl group can enhance binding affinity to certain receptors or enzymes, leading to biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-(3,4-difluorophenyl)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide

  • N-(3,4-difluorophenyl)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid

  • N-(3,4-difluorophenyl)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylate

Uniqueness: The uniqueness of N-(3,4-difluorophenyl)-7,7-dimethyl-2-oxobicyclo[221]heptane-1-carboxamide lies in its specific structural features, such as the difluorophenyl group and the bicyclic heptane ring system

Properties

IUPAC Name

N-(3,4-difluorophenyl)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F2NO2/c1-15(2)9-5-6-16(15,13(20)7-9)14(21)19-10-3-4-11(17)12(18)8-10/h3-4,8-9H,5-7H2,1-2H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJQIZOHVYBBAHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2)C(=O)NC3=CC(=C(C=C3)F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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